molecular formula C20H27N5O2 B563047 Cilostazol-d11 CAS No. 1073608-02-2

Cilostazol-d11

Numéro de catalogue: B563047
Numéro CAS: 1073608-02-2
Poids moléculaire: 380.536
Clé InChI: RRGUKTPIGVIEKM-SAGHCWGKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cilostazol-d11 is a deuterated form of cilostazol, a quinolinone derivative primarily used as an antiplatelet agent and vasodilator. This compound is often utilized in scientific research, particularly in pharmacokinetic studies, due to its stable isotopic labeling which allows for precise tracking and analysis in biological systems .

Applications De Recherche Scientifique

Pharmacological Background

Cilostazol is traditionally used to alleviate symptoms of intermittent claudication in patients with peripheral artery disease. It works by inhibiting phosphodiesterase III, leading to increased levels of cyclic adenosine monophosphate (cAMP), which promotes vasodilation and inhibits platelet aggregation. The deuterated form, cilostazol-d11, offers potential advantages in pharmacokinetics and metabolic stability due to the incorporation of deuterium, which can alter the drug's metabolic pathway and enhance its therapeutic profile.

Peripheral Artery Disease

Cilostazol is FDA-approved for treating intermittent claudication associated with peripheral artery disease. A long-term safety study involving 1,899 subjects demonstrated that cilostazol significantly improves walking distance without increasing mortality rates compared to placebo . The compound's efficacy is attributed to its dual action of vasodilation and antiplatelet effects.

Neurodegenerative Diseases

Recent studies suggest that cilostazol may have neuroprotective effects, particularly in Alzheimer's disease. Research indicates that cilostazol facilitates the clearance of amyloid-beta from the brain, potentially modifying disease progression in patients with mild cognitive impairment . This effect is thought to be mediated through its active metabolite, OPC-13015, which exhibits a stronger inhibitory effect on phosphodiesterase III than cilostazol itself .

Cardiovascular Health

Cilostazol has been investigated for its role in combination therapies aimed at enhancing the efficacy of antiplatelet regimens in patients with cardiovascular diseases. For instance, studies are underway examining the combination of cilostazol with aspirin in patients recovering from ischemic strokes . The rationale behind this combination therapy is to overcome biochemical resistance to aspirin and improve patient outcomes.

Safety Profile and Adverse Effects

While cilostazol has demonstrated a favorable safety profile, particularly concerning cardiovascular mortality , it is essential to monitor potential adverse effects. A recent pharmacovigilance study identified various adverse events associated with cilostazol use, particularly among older adults. The most significant risks included cardiovascular disorders and kidney-related issues, necessitating careful patient selection and monitoring during treatment .

Clinical Trials on Efficacy

Several clinical trials have explored the efficacy of cilostazol in different populations:

  • A nationwide cohort study highlighted the benefits of cilostazol on cognitive impairment in patients with mild cognitive impairment .
  • Ongoing clinical trials are investigating cilostazol's effects on small vessel disease and its potential as a neuroprotective agent in Alzheimer's disease.

Long-term Observational Studies

Long-term studies have shown that while adherence to cilostazol therapy can be challenging (with over 60% discontinuation by 36 months), those who continue treatment experience significant improvements in symptoms related to peripheral artery disease without a corresponding increase in mortality risk .

Data Table: Summary of Clinical Applications and Findings

Application AreaStudy TypeKey Findings
Peripheral Artery DiseaseLong-term safety studyNo increase in mortality; improved walking distance
Alzheimer's DiseaseClinical trialFacilitates amyloid-beta clearance; potential neuroprotection
Cardiovascular HealthCombination therapyEnhances efficacy when used with aspirin

Mécanisme D'action

Target of Action

Cilostazol-d11, like its parent compound Cilostazol, primarily targets phosphodiesterase type III (PDE III) . PDE III is an enzyme that plays a crucial role in cellular signaling by regulating the levels of cyclic adenosine monophosphate (cAMP), a messenger molecule that mediates various physiological responses .

Mode of Action

This compound acts as a selective inhibitor of PDE III . By inhibiting this enzyme, it prevents the breakdown of cAMP, leading to an increase in intracellular cAMP levels . This increase in cAMP results in the activation of protein kinase A (PKA), which in turn inhibits platelet aggregation and induces vasodilation .

Biochemical Pathways

The increase in cAMP levels affects several biochemical pathways. It inhibits platelet aggregation, which is a crucial step in blood clot formation . Additionally, it leads to vasodilation, or the widening of blood vessels, by relaxing the smooth muscle cells in the vessel walls . Cilostazol has also been implicated in other pathways, including the inhibition of adenosine reuptake and the inhibition of multidrug resistance protein 4 .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It has been observed that the plasma concentrations of Cilostazol and its metabolites are affected by CYP3A5 genotypes . The median plasma concentration/dose ratio of OPC-13213, an active metabolite by CYP3A5 and CYP2C19, was slightly higher and the median plasma concentration rate of Cilostazol to OPC-13015, another active metabolite by CYP3A4, was significantly lower in CYP3A5*1 carriers than in *1 non-carriers .

Result of Action

The action of this compound leads to several molecular and cellular effects. It exhibits antiplatelet, antiproliferative, vasodilatory, and ischemic-reperfusion protective properties . These effects contribute to its clinical use in various settings, including the treatment of intermittent claudication, reduction of restenosis after coronary and peripheral endovascular interventions, and prevention of secondary stroke .

Analyse Biochimique

Biochemical Properties

Cilostazol-d11 plays a significant role in biochemical reactions by inhibiting phosphodiesterase III, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells . This elevation in cAMP results in various downstream effects, including the inhibition of platelet aggregation and vasodilation. This compound interacts with several enzymes and proteins, such as phosphodiesterase III and adenosine uptake transporters, which are crucial for its biochemical activity . The nature of these interactions involves the binding of this compound to the active sites of these enzymes, thereby inhibiting their activity and modulating cellular responses.

Cellular Effects

This compound exerts multiple effects on different cell types, including platelets, vascular smooth muscle cells, and endothelial cells . In platelets, this compound inhibits aggregation by increasing cAMP levels, which in turn activates protein kinase A (PKA) and inhibits the release of pro-aggregatory factors . In vascular smooth muscle cells, this compound induces relaxation and vasodilation by reducing intracellular calcium levels . Additionally, this compound enhances endothelial cell function by promoting nitric oxide production and reducing oxidative stress . These cellular effects collectively contribute to improved blood flow and reduced risk of thrombosis.

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of phosphodiesterase III, leading to an increase in intracellular cAMP levels . This elevation in cAMP activates PKA, which phosphorylates various target proteins involved in cellular signaling pathways . For instance, PKA-mediated phosphorylation of myosin light chain kinase results in reduced calcium sensitivity and relaxation of vascular smooth muscle cells . Furthermore, this compound inhibits adenosine uptake, enhancing the availability of adenosine to activate its receptors and exert additional vasodilatory and anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation . Long-term studies have shown that this compound maintains its efficacy in inhibiting platelet aggregation and promoting vasodilation over extended periods . Prolonged exposure to this compound may lead to adaptive cellular responses, such as upregulation of phosphodiesterase III expression, which could potentially reduce its effectiveness .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low to moderate doses, this compound effectively inhibits platelet aggregation and induces vasodilation without significant adverse effects . At high doses, this compound may cause toxic effects, including gastrointestinal disturbances and increased bleeding risk . Threshold effects have been observed, where the therapeutic benefits plateau beyond a certain dosage, indicating the importance of optimizing the dosage for maximal efficacy and minimal toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19 . These enzymes metabolize this compound into active metabolites that contribute to its pharmacological effects . The metabolic pathways of this compound also involve the modulation of cAMP levels, which affects various cellular processes, including platelet aggregation, vasodilation, and anti-inflammatory responses .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and transported via the bloodstream to target tissues . Within cells, this compound interacts with transporters and binding proteins that facilitate its distribution to specific cellular compartments . The compound’s localization and accumulation are influenced by its lipophilicity and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its inhibitory effects on phosphodiesterase III . This compound may also localize to specific organelles, such as the endoplasmic reticulum and mitochondria, where it influences cellular metabolism and signaling pathways . Post-translational modifications, such as phosphorylation, may further regulate the targeting and activity of this compound within cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of cilostazol-d11 involves the incorporation of deuterium atoms into the cilostazol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve high yields and purity. The production is carried out in specialized facilities equipped with the necessary safety and quality control measures to ensure consistency and compliance with regulatory standards .

Analyse Des Réactions Chimiques

Types of Reactions

Cilostazol-d11 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness of Cilostazol-d11

This compound is unique due to its stable isotopic labeling, which allows for precise tracking and analysis in research applications. This makes it particularly valuable in pharmacokinetic and metabolic studies, providing insights that are not easily achievable with non-deuterated compounds .

Activité Biologique

Cilostazol-d11, a deuterated form of the antiplatelet agent cilostazol, is primarily utilized in pharmacokinetic studies to understand its metabolic pathways and biological effects. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is chemically similar to cilostazol but includes deuterium atoms, enhancing its stability and allowing for precise tracing in metabolic studies. The compound's molecular formula is C20H21D11N2O3C_{20}H_{21}D_{11}N_2O_3, and its structure features a phosphodiesterase III (PDE-III) inhibitor core.

This compound exerts its biological effects primarily through the inhibition of phosphodiesterase III (PDE-III), leading to increased levels of cyclic adenosine monophosphate (cAMP) in platelets and vascular smooth muscle cells. This elevation in cAMP activates protein kinase A (PKA), which facilitates several downstream effects:

  • Inhibition of Platelet Aggregation : Increased cAMP levels reduce platelet aggregation by modulating intracellular signaling pathways.
  • Vasodilation : this compound induces vasodilation by promoting endothelial nitric oxide synthase (eNOS) activity, leading to enhanced nitric oxide production.
  • Antiproliferative Effects : The compound downregulates adhesion molecules and growth factors, contributing to its therapeutic effects in cardiovascular diseases.

Table 1: Summary of Biological Activities

Activity TypeDescription
AntiplateletInhibits platelet aggregation via PDE-III inhibition
VasodilatoryEnhances blood flow through vasodilation mechanisms
Endothelial FunctionImproves endothelial cell function by increasing eNOS activity
AntiproliferativeDownregulates adhesion molecules and growth factors

Pharmacokinetics and Metabolism

This compound is used as a tracer in pharmacokinetic studies to explore the absorption, distribution, metabolism, and excretion (ADME) characteristics of cilostazol. Its unique labeling allows researchers to track the compound's metabolic fate more accurately than non-deuterated forms.

Table 2: Pharmacokinetic Parameters

ParameterValue
Half-LifeApproximately 11 hours
Peak Plasma Concentration1.5 µg/mL at 2 hours post-administration
Volume of Distribution3.5 L/kg

Case Studies and Clinical Findings

  • Efficacy in Peripheral Artery Disease (PAD) :
    A multi-center study assessed cilostazol's effects on pain-free walking distance in patients with intermittent claudication due to PAD. Results indicated significant improvement in walking distance at 3 and 6 months post-treatment compared to baseline values (p < 0.001) .
  • Vasospastic Angina :
    A randomized controlled trial evaluated cilostazol's efficacy in patients with vasospastic angina. Patients receiving cilostazol reported a significant reduction in weekly angina episodes compared to the placebo group (-66.5% vs -17.6%, p=0.009) .
  • Alzheimer’s Disease Research :
    Recent investigations suggest that cilostazol may have therapeutic potential for Alzheimer's disease through its metabolite OPC-13015, which exhibits stronger inhibitory effects on type 3 phosphodiesterase .

Propriétés

IUPAC Name

6-[4-[1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2/c26-20-12-9-15-14-17(10-11-18(15)21-20)27-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16/h10-11,14,16H,1-9,12-13H2,(H,21,26)/i1D2,2D2,3D2,6D2,7D2,16D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGUKTPIGVIEKM-SAGHCWGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661871
Record name 6-{4-[1-(~2~H_11_)Cyclohexyl-1H-tetrazol-5-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073608-02-2
Record name 6-{4-[1-(~2~H_11_)Cyclohexyl-1H-tetrazol-5-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.